2-Nitro-1,3,4-thiadiazole

Beschreibung

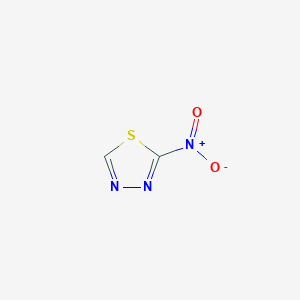

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-nitro-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HN3O2S/c6-5(7)2-4-3-1-8-2/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMZIFITLRHNAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302405 | |

| Record name | 2-nitro-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1606-77-5 | |

| Record name | 2-Nitro-1,3,4-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1606-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-1,3,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC150850 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-nitro-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Reaction Mechanisms of 2 Nitro 1,3,4 Thiadiazole

Nucleophilic and Electrophilic Substitution Patterns on the Thiadiazole Ring

The 1,3,4-thiadiazole (B1197879) ring is characterized as a π-excessive system; however, the presence of two electronegative nitrogen atoms results in low electron density at the carbon atoms. sphinxsai.com This inherent electronic nature makes the unsubstituted 1,3,4-thiadiazole ring generally resistant to electrophilic substitution reactions such as nitration and sulfonation under normal conditions. sphinxsai.comnih.gov Attempts to directly nitrate (B79036) the 1,3,4-thiadiazole ring, even under harsh conditions, have been unsuccessful. sphinxsai.com

However, the presence of a strong electron-donating group, such as an amino group at the C2 position, can activate the ring towards electrophilic attack. For instance, 2-amino-1,3,4-thiadiazole (B1665364) can be nitrated with fuming nitric acid to yield 2-amino-5-nitro-1,3,4-thiadiazole. nih.gov Similarly, bromination of 2-amino-1,3,4-thiadiazole in acetic acid leads to the formation of the 5-bromo derivative. bu.edu.eg

Conversely, the electron-deficient nature of the carbon atoms in the 1,3,4-thiadiazole ring makes it susceptible to nucleophilic attack. nih.govresearchgate.netarjonline.orgecronicon.net This reactivity is a cornerstone of its synthetic utility. Halogen atoms attached to the thiadiazole ring are readily displaced by a variety of nucleophiles. nih.govsci-hub.st For example, 5-chloro-substituted 1,3,4-thiadiazoles react with nucleophiles to afford a range of 5-substituted derivatives. nih.gov Strong nucleophiles can even induce ring fission. nih.gov

Influence of the Nitro Group on Electronic Density and Reaction Pathways

The introduction of a nitro group (-NO2) at the C2 position of the 1,3,4-thiadiazole ring has a profound influence on its electronic properties and reactivity. As a powerful electron-withdrawing group, the nitro group further decreases the electron density of the thiadiazole ring, enhancing its susceptibility to nucleophilic attack. researchgate.netsapub.org This effect is crucial for the synthesis of various derivatives. sapub.org

The electron-withdrawing nature of the nitro group activates the thiadiazole ring, facilitating the displacement of leaving groups at other positions. This property is widely exploited in the synthesis of functionalized 1,3,4-thiadiazole derivatives. For instance, the nitro group's presence is instrumental in the synthesis of thiadiazole derivatives through the reduction of the nitro group itself, opening pathways for further functionalization. sapub.org

In some cases, the nitro group can directly participate in reaction mechanisms. For example, a cascade process for synthesizing thiadiazole derivatives from nitro-group-containing N-tert-butanesulfinamides involves a nitrile oxide formation via nitro group rearrangement. acs.org The anchoring role of a nitrothiazole moiety has been highlighted in molecular modeling studies, suggesting its importance in bonding and hydrophobic interactions with biological targets. mdpi.com

Studies on Tautomerism and Isomerization Processes

Tautomerism is a significant feature of substituted 1,3,4-thiadiazoles, particularly those bearing amino, hydroxyl, or mercapto groups. nih.govarabjchem.org The fully conjugated, unsubstituted 1,3,4-thiadiazole ring itself does not exhibit tautomerism. arabjchem.org However, functional groups introduce the possibility of different tautomeric forms, which can influence the molecule's structure and reactivity. For instance, 1,3,4-thiadiazolin-2-ones and -2-thiones exist predominantly in the oxo and thione forms, respectively. arabjchem.org

Isomerization processes have also been observed in the context of 1,3,4-thiadiazole chemistry. For example, the reaction of aryl sulphonyl-substituted sulfines with diazomethane (B1218177) initially forms an unstable Δ³-1,3,4-thiadiazole 1-oxide, which then isomerizes to the more stable Δ²-thiadiazole oxide. nih.gov Furthermore, Z/E isomerism has been described for 1,3,4-thiadiazole-2-nitrosimines, with the isomers undergoing mutual conversion. nih.gov

Amino-Imino Tautomerism and its Impact on Structure and Reactivity

For 2-amino-1,3,4-thiadiazole derivatives, the potential for amino-imino tautomerism exists. Spectroscopic studies and theoretical calculations have shown that 2-amino-1,3,4-thiadiazoles exist predominantly in the amino form in both solution and the solid state. arabjchem.org However, the presence of the less stable imino tautomer can influence reaction pathways. The ambident nucleophilicity of 2-aminothiadiazoles can lead to electrophilic attack on both the exocyclic amino group and a ring nitrogen atom. nih.govalliedacademies.org This dual reactivity can result in the formation of different products and is a key consideration in the synthesis of more complex heterocyclic systems. The tautomeric equilibrium can be influenced by factors such as solvent and concentration. researchgate.net

Functional Group Transformations and Derivatization Strategies

The functionalization of the 2-nitro-1,3,4-thiadiazole scaffold is a key strategy for developing new compounds with diverse applications. These transformations often exploit the reactivity patterns discussed previously, particularly the susceptibility of the ring to nucleophilic substitution.

Introduction of Acyclic and Cyclic Amine Substituents

The introduction of amine substituents is a common derivatization strategy. This can be achieved through the nucleophilic substitution of a suitable leaving group on the thiadiazole ring, such as a halogen. For instance, 2-chloro-1,3,4-thiadiazoles can react with various amines to yield 2-amino-substituted derivatives. sci-hub.st The synthesis of megazol, a 2-amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole, involves the condensation of a 2-cyano-5-nitroheterocycle with thiosemicarbazide (B42300). researchgate.net

The reactivity of the amino group itself allows for further transformations. sci-hub.st For example, Schiff bases can be formed by the condensation of 2-amino-1,3,4-thiadiazoles with aldehydes, such as 5-nitro-2-furanacrolein. orientjchem.org

Synthesis of Thio- and Heteroaryl Thio-Substituted Derivatives

Thio-substituted 1,3,4-thiadiazoles are another important class of derivatives. These are often synthesized by reacting a halo-thiadiazole with a thiol-containing nucleophile. For example, a series of 5-(5-nitroaryl)-2-substituted-thio-1,3,4-thiadiazoles were synthesized by reacting 2-chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole (B14149414) with various thiol derivatives in the presence of a base. tandfonline.combrieflands.com This method allows for the introduction of a wide range of aryl and heteroaryl thio-pendants at the C2 position. brieflands.com

The resulting thioether linkage can be further modified, for instance, by oxidation to the corresponding sulfinyl and sulfonyl derivatives. sphinxsai.com These transformations provide access to a broader range of compounds with potentially different physicochemical and biological properties.

Formation of Azo-Containing Thiadiazoles

The synthesis of azo-containing thiadiazoles from this compound is a multi-step process that hinges on the initial reduction of the nitro group to a primary amine. This transformation is a critical gateway to the formation of the diazo (-N=N-) linkage.

Step 1: Reduction of the Nitro Group

The nitro group of this compound can be reduced to 2-amino-1,3,4-thiadiazole using various established methods. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) with hydrogen gas, is a common approach. vulcanchem.com Alternatively, metal-acid systems like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) can achieve this reduction. evitachem.com Hydrazine (B178648) hydrate (B1144303) has also been noted as a strong reducing agent for nitro groups, often in the presence of a catalyst. jrespharm.com

Reaction Mechanism (Reduction): The catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface. The nitro group is sequentially reduced, passing through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine.

Step 2: Diazotization and Azo Coupling

Once 2-amino-1,3,4-thiadiazole is obtained, it can be converted into a diazonium salt. This reaction is typically carried out at low temperatures (0–5 °C) using a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like concentrated sulfuric acid. nih.govresearchgate.net The resulting diazonium salt is generally unstable and is used immediately in the subsequent coupling reaction without isolation. nih.gov

The final step is the azo coupling, where the thiadiazole diazonium salt acts as an electrophile and reacts with an electron-rich aromatic coupling component, such as aniline, N,N-dimethylaniline, or phenol (B47542) derivatives. nih.govnih.gov This electrophilic aromatic substitution reaction forms the stable azo bridge, linking the thiadiazole ring to another aromatic system and yielding the final azo dye. nih.gov

Reaction Mechanism (Diazotization and Coupling):

Diazotization: The primary aromatic amine attacks the nitrosonium ion (NO⁺), generated in situ from sodium nitrite and acid. A series of proton transfers and water elimination steps leads to the formation of the diazonium salt.

Azo Coupling: The electron-rich coupling component attacks the terminal nitrogen of the diazonium salt, leading to the formation of the azo-linked product. The reaction with phenols is typically carried out under slightly alkaline conditions, while coupling with anilines occurs in weakly acidic media.

| Starting Material | Intermediate | Reaction Sequence | Coupling Component (Example) | Product Class | Reference |

|---|---|---|---|---|---|

| This compound | 2-Amino-1,3,4-thiadiazole | 1. Reduction (e.g., H₂/Pd-C) 2. Diazotization (NaNO₂, H₂SO₄) 3. Azo Coupling | Aniline | 2-(Phenylazo)-1,3,4-thiadiazole derivatives | nih.gov |

| This compound | 2-Amino-1,3,4-thiadiazole | 1. Reduction (e.g., Sn/HCl) 2. Diazotization (NaNO₂, H₂SO₄) 3. Azo Coupling | Phenol | 2-((4-Hydroxyphenyl)azo)-1,3,4-thiadiazole derivatives | evitachem.comnih.gov |

| This compound | 2-Amino-1,3,4-thiadiazole | 1. Reduction (e.g., Fe/HCl) 2. Diazotization (NaNO₂, H₂SO₄) 3. Azo Coupling | N,N-Dimethylaniline | 2-((4-(Dimethylamino)phenyl)azo)-1,3,4-thiadiazole derivatives | nih.gov |

Generation of Fused Heterocyclic Systems (e.g., Imidazothiadiazoles)

The synthesis of fused imidazo[2,1-b] Current time information in Bangalore, IN.derpharmachemica.comresearchgate.netthiadiazole systems from this compound also proceeds through the essential 2-amino-1,3,4-thiadiazole intermediate. This versatile precursor undergoes cyclocondensation with α-haloketones to construct the fused imidazole (B134444) ring.

Step 1: Reduction of this compound

As with the formation of azo compounds, the first step is the reduction of the nitro group to an amine. This is accomplished using standard reducing conditions, such as catalytic hydrogenation, to yield 2-amino-1,3,4-thiadiazole. vulcanchem.comevitachem.com

Step 2: Cyclocondensation with α-Haloketones

The formation of the imidazo[2,1-b] Current time information in Bangalore, IN.derpharmachemica.comresearchgate.netthiadiazole ring is achieved by reacting 2-amino-1,3,4-thiadiazole with an α-haloketone, most commonly a phenacyl bromide or a substituted variant, in a suitable solvent like ethanol. derpharmachemica.comresearchgate.net This reaction is a well-established method for constructing this fused bicyclic system. lupinepublishers.com

Reaction Mechanism (Hantzsch-type Synthesis): The reaction mechanism is analogous to the Hantzsch thiazole (B1198619) synthesis.

N-Alkylation: The exocyclic amino group of 2-amino-1,3,4-thiadiazole acts as a nucleophile, attacking the α-carbon of the haloketone and displacing the halide (e.g., bromide). This forms an N-alkylated intermediate.

Intramolecular Cyclization: The endocyclic nitrogen atom (at position 3) of the thiadiazole ring then acts as a nucleophile, attacking the carbonyl carbon of the newly introduced side chain.

Dehydration: A subsequent dehydration step (elimination of a water molecule) from the cyclic intermediate results in the formation of the aromatic imidazo[2,1-b] Current time information in Bangalore, IN.derpharmachemica.comresearchgate.netthiadiazole ring system. lupinepublishers.com

The reaction typically proceeds by refluxing the reactants in ethanol, sometimes yielding an initial hydrobromide salt which is then neutralized with a base like sodium carbonate to afford the final fused product. researchgate.net

| Starting Material | Key Intermediate | Reagent | Reaction Conditions | Product Class | Reference |

|---|---|---|---|---|---|

| This compound | 2-Amino-1,3,4-thiadiazole | Phenacyl bromide | 1. Reduction (e.g., H₂/Pd-C) 2. Reflux in Ethanol | 6-Phenylimidazo[2,1-b] Current time information in Bangalore, IN.derpharmachemica.comresearchgate.netthiadiazole | vulcanchem.comresearchgate.net |

| This compound | 2-Amino-1,3,4-thiadiazole | p-Substituted phenacyl bromide | 1. Reduction 2. Reflux in Ethanol, followed by neutralization | 2-Aryl-6-arylimidazo[2,1-b] Current time information in Bangalore, IN.derpharmachemica.comresearchgate.netthiadiazole | derpharmachemica.comresearchgate.net |

| This compound | 2-Amino-5-aryl-1,3,4-thiadiazole | Bromoacetyl derivatives | 1. Reduction 2. Reflux in Ethanol with K₂CO₃ | Substituted Imidazo[2,1-b] Current time information in Bangalore, IN.derpharmachemica.comresearchgate.netthiadiazoles | mdpi.com |

Theoretical and Computational Chemistry Investigations of this compound Systems

Comprehensive searches for theoretical and computational studies focusing exclusively on this compound have not yielded specific data for this particular compound. The available scientific literature extensively covers various derivatives, particularly those where a nitro-substituted phenyl ring is attached to the 1,3,4-thiadiazole core, such as 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole or 2-hydrazinyl-5-(4-nitrophenyl)-1,3,4-thiadiazole. sapub.orgbohrium.com However, detailed computational analyses—including geometry optimization, frontier molecular orbitals, molecular electrostatic potential maps, and electronic properties—for the parent this compound molecule are not present in the available search results.

Therefore, it is not possible to provide a detailed article that strictly adheres to the requested outline for the specific compound "this compound" based on the currently accessible data. The existing research focuses on more complex substituted systems, and any discussion of their properties would fall outside the explicit scope of this article.

Theoretical and Computational Chemistry Investigations of 2 Nitro 1,3,4 Thiadiazole Systems

Computational Simulation and Validation of Spectroscopic Data

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the molecular properties of 2-nitro-1,3,4-thiadiazole and its derivatives. These theoretical methods allow for the simulation of spectroscopic data, which can then be compared with experimental results to validate the computational models and provide a deeper understanding of the molecule's electronic and vibrational characteristics.

Theoretical vibrational analysis is commonly performed using DFT methods, such as B3LYP, often paired with basis sets like 6-311++G(d,p). doi.orgnih.gov These calculations yield harmonic vibrational frequencies that are systematically higher than experimental values due to the exclusion of anharmonicity. sapub.org Consequently, the computed frequencies are often scaled using empirical scaling factors or specific wavenumber linear scaling procedures to improve agreement with experimental Fourier Transform Infrared (FT-IR) and Raman spectra. sapub.orgnih.gov

The vibrational modes for thiadiazole derivatives are assigned by analyzing the potential energy distribution (PED). nih.gov For substituted 1,3,4-thiadiazoles, key vibrational assignments include the stretching and bending modes of the thiadiazole ring, the nitro group, and any other functional groups present. In derivatives containing an amino group, N-H stretching vibrations are typically predicted and observed in the high-frequency region of the spectrum. sapub.org The presence of a nitro group introduces characteristic symmetric and asymmetric stretching vibrations. The carbon-hydrogen (C-H) stretching vibrations of associated phenyl rings, if present, are generally found in the 3100–3000 cm⁻¹ region. sapub.org The calculated vibrational spectra are then compared with experimental data to confirm the optimized molecular geometry and interpret the experimental spectra in detail. doi.orgacs.org

The table below presents a typical set of predicted vibrational modes and their assignments for a substituted 1,3,4-thiadiazole (B1197879) derivative, based on computational studies.

| Vibrational Mode | Typical Predicted Wavenumber Range (cm⁻¹) | Assignment (based on PED) |

|---|---|---|

| N-H Stretching | 3400-3500 | Asymmetric and symmetric stretching of the amino group |

| C-H Stretching | 3050-3100 | Aromatic C-H stretching |

| C=C Stretching | 1400-1600 | Ring stretching of phenyl substituent |

| NO₂ Stretching | 1500-1550 (asymmetric), 1330-1360 (symmetric) | Stretching vibrations of the nitro group |

| C-N Stretching | 1300-1400 | Stretching within the thiadiazole ring and to substituents |

| C-S Stretching | 700-800 | Stretching within the thiadiazole ring |

| Ring Bending | 500-700 | In-plane and out-of-plane bending of the thiadiazole ring |

The electronic absorption spectra of this compound systems are investigated theoretically using Time-Dependent Density Functional Theory (TD-DFT). dergipark.org.trbohrium.com These calculations, often performed on the optimized ground-state geometry, predict the vertical excitation energies, oscillator strengths, and corresponding absorption wavelengths (λ_max). acs.org The predicted spectra are then compared with experimental UV-Vis spectra recorded in various solvents. acs.orgbohrium.com

Analysis of the molecular orbitals involved in these electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals their nature, which typically includes n→π* and π→π* transitions. doi.orgsemanticscholar.org For many 1,3,4-thiadiazole derivatives, the HOMO and LUMO are distributed over the entire molecule. acs.org The introduction of electron-withdrawing groups like the nitro (NO₂) group can reduce the HOMO-LUMO energy gap, leading to a bathochromic (red) shift in the UV absorption wavelength. dergipark.org.tr The agreement between theoretical and experimental spectra validates the computational approach and allows for a precise assignment of the observed absorption bands. nih.gov

The following table shows a representative comparison of theoretical and experimental UV-Vis absorption maxima for nitro-substituted 1,3,4-thiadiazole derivatives.

| Compound Type | Solvent | Experimental λ_max (nm) | Theoretical λ_max (nm) (TD-DFT) | Assigned Transition Type |

|---|---|---|---|---|

| Aryl-azo-thiadiazole | Methanol | ~340, ~480 | ~330, ~470 | π→π, n→π |

| Nitro-styryl-thiadiazole | Various | 258-394 | N/A | n→π, π→π semanticscholar.org |

| Amino-trifluoromethyl-thiadiazole | Methanol | 287 | 281 | π→π* acs.org |

Studies on Intermolecular Interactions in Solid and Solution States

The supramolecular architecture and properties of this compound systems in the solid state are governed by a network of intermolecular interactions. Computational and crystallographic studies are essential to identify and characterize these forces, which include hydrogen bonding and π-π stacking. nih.govresearchgate.net

While the this compound parent molecule can act as a hydrogen bond acceptor via its nitrogen and oxygen atoms, it lacks a hydrogen bond donor. However, its derivatives, particularly those containing amino or hydrazide moieties, are capable of forming extensive hydrogen bond networks. ontosight.airesearchgate.net X-ray crystallography studies on such derivatives reveal various types of hydrogen bonds, including conventional N-H···N and N-H···O interactions, which often link molecules into chains or dimers. iucr.orgiucr.org For instance, in the crystal structure of some 2-amino-1,3,4-thiadiazole (B1665364) derivatives, molecules are linked into centrosymmetric dimers by paired N-H···N hydrogen bonds. acs.orgiucr.org

Computational methods, including Natural Bond Orbital (NBO) analysis, are used to investigate and quantify the strength of these interactions. acs.org The analysis of electron density at bond critical points within the Quantum Theory of Atoms in Molecules (QTAIM) framework also provides insight into the nature and strength of hydrogen bonds. researchgate.net Studies have shown that stronger hydrogen bonds are associated with specific changes in nuclear quadrupole resonance (NQR) parameters. researchgate.net In some structures, the nitro group itself can participate as a hydrogen bond acceptor, forming C-H···O or N-H···O bonds that contribute to the stability of the crystal packing. nih.goviucr.org

The table below summarizes common hydrogen bonding interactions observed in the crystal structures of 1,3,4-thiadiazole derivatives.

| Interaction Type | Description | Typical Resulting Motif | Reference Example |

|---|---|---|---|

| N-H···N | Hydrogen bond between an amino group proton and a thiadiazole ring nitrogen. | Centrosymmetric R²₂(8) dimers or chains. iucr.org | 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole acs.org |

| N-H···O | Interaction between an N-H donor and an oxygen acceptor (e.g., from a nitro group). | Links components into sheets. iucr.org | 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide iucr.org |

| O-H···N | Interaction from a hydroxyl group to a ring nitrogen. | Contributes to sheet formation. iucr.org | Hydrated thiadiazole derivatives iucr.org |

| C-H···O/N | Weaker hydrogen bonds involving carbon-hydrogen donors. | Links chains into a 3D network. iucr.org | 5-[(2-Methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine iucr.org |

The aromatic nature of the 1,3,4-thiadiazole ring facilitates π-π stacking interactions, which play a significant role in the crystal packing of its derivatives. researchgate.netsci-hub.st These interactions occur between the planar thiadiazole rings of adjacent molecules or between a thiadiazole ring and another aromatic system, such as a phenyl group. researchgate.netnih.gov

Detailed Spectroscopic Analysis and Advanced Structural Elucidation of 2 Nitro 1,3,4 Thiadiazole Derivatives

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction is a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides invaluable insights into the molecular geometry, crystal packing, and the non-covalent interactions that govern the supramolecular architecture.

Characterization of Crystal Systems and Space Groups

The analysis of derivatives of the 1,3,4-thiadiazole (B1197879) ring system reveals their crystallization in various crystal systems. For instance, the fused heterocyclic compound 2-ethyl-6-(4-nitrophenyl)imidazo[2,1-b] mdpi.comnih.govnih.govthiadiazole-5-carbaldehyde crystallizes in the monoclinic system. researchgate.net Its specific spatial arrangement is defined by the P21/c space group. researchgate.net Similarly, another complex derivative, 8-(1H-indol-2-yl)-5-(p-tolyl)- mdpi.comnih.govrsc.orgtriazolo [3,4-b] mdpi.comnih.govnih.govthiadiazole, also adopts a monoclinic crystal system, belonging to the P21/n space group. mdpi.com These centrosymmetric space groups indicate that the molecules in the crystal lattice are related by an inversion center.

Analysis of Unit Cell Parameters and Molecular Conformations in the Crystal Lattice

The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions—lengths of the sides (a, b, c) and the angles between them (α, β, γ)—are determined with high precision. For 2-ethyl-6-(4-nitrophenyl)imidazo[2,1-b] mdpi.comnih.govnih.govthiadiazole-5-carbaldehyde, the unit cell parameters have been reported as a = 5.9885(2) Å, b = 14.7345(4) Å, and c = 12.3719(4) Å, with a β angle of 96.655(5)°. researchgate.net The unit cell of 8-(1H-indol-2-yl)-5-(p-tolyl)- mdpi.comnih.govrsc.orgtriazolo [3,4-b] mdpi.comnih.govnih.govthiadiazole has parameters a = 7.8707(2) Å, b = 15.9681(4) Å, c = 11.9798(4) Å, and β = 100.283(3)°. mdpi.com This particular unit cell contains four molecules (Z=4). mdpi.com

X-ray analysis also reveals the molecular conformation. In many derivatives, the 1,3,4-thiadiazole ring system is essentially planar. For example, in some fused imidazo[2,1-b] mdpi.comnih.govnih.govthiadiazole structures, the planarity of the molecule is a key feature. researchgate.net The conformation of substituents attached to the thiadiazole ring is also fixed in the solid state. In certain 2-amino-5-substituted-1,3,4-thiadiazole derivatives, intramolecular hydrogen bonds can lock the conformation, for example, between a phenolic hydroxyl group and a nitrogen atom of the thiadiazole ring. nih.gov

Table 1: Crystallographic Data for Selected 1,3,4-Thiadiazole Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |

| 2-ethyl-6-(4-nitrophenyl)imidazo[2,1-b] mdpi.comnih.govnih.govthiadiazole-5-carbaldehyde | Monoclinic | P21/c | 5.9885(2) | 14.7345(4) | 12.3719(4) | 96.655(5) | researchgate.net |

| 8-(1H-indol-2-yl)-5-(p-tolyl)- mdpi.comnih.govrsc.orgtriazolo [3,4-b] mdpi.comnih.govnih.govthiadiazole | Monoclinic | P21/n | 7.8707(2) | 15.9681(4) | 11.9798(4) | 100.283(3) | mdpi.com |

Comprehensive Mapping of Intermolecular Forces (Hydrogen Bonds, π-π Stacking)

The crystal packing of 2-nitro-1,3,4-thiadiazole derivatives is directed by a network of intermolecular forces. Hydrogen bonds are among the most significant of these interactions. In structures containing suitable functional groups, such as amino or hydroxyl groups, both intra- and intermolecular hydrogen bonds are observed. nih.govnih.gov Weaker C-H···N and C-H···O hydrogen bonds are also frequently involved in building the supramolecular assembly. nih.govresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing information on the chemical environment of individual atoms.

Elucidation of Substituent Effects on 1H and 13C Chemical Shifts

The chemical shifts of protons (¹H) and carbon atoms (¹³C) in the 1,3,4-thiadiazole ring are sensitive to the electronic nature of the substituents attached to it.

In ¹³C NMR spectra, the carbon atoms of the 1,3,4-thiadiazole ring typically resonate at characteristic chemical shifts. For a range of 2,5-disubstituted 1,3,4-thiadiazoles, the signals for the two thiadiazole carbons (C-2 and C-5) are observed in the regions of 163-166 ppm and 158-181 ppm, respectively. mdpi.comrsc.org

The presence of electron-withdrawing groups, such as the nitro group (NO₂), significantly influences these chemical shifts. An electronegative substituent like NO₂ will generally cause a downfield shift (to a higher ppm value) for the carbon atom to which it is attached and other carbons in the conjugated system due to deshielding effects. dergipark.org.tr For example, in 2-[4-(N,N-Dimethylamino)phenylazo]-5-(4-nitrophenyl)-1,3,4-thiadiazole, the thiadiazole carbons C-2 and C-5 resonate at 164.8 ppm and 179.8 ppm, respectively. mdpi.com The strong deshielding effect of the nitrophenyl group contributes to the downfield position of the C-5 signal.

In ¹H NMR spectra, protons on aromatic rings attached to the thiadiazole core typically appear in the aromatic region between 6.7 and 8.5 ppm. mdpi.comrsc.org The exact chemical shift is influenced by the substituents on both the thiadiazole and the attached aromatic ring. For instance, protons on a phenyl ring that is part of a nitrophenyl substituent will be shifted downfield compared to those on an unsubstituted phenyl ring.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for the 1,3,4-Thiadiazole Ring Carbons

| Compound | C-2 (ppm) | C-5 (ppm) | Solvent | Ref |

| 2-[4-(N,N-Dimethylamino)phenylazo]-5-(4-nitrophenyl)-1,3,4-thiadiazole | 164.8 | 179.8 | DMSO-d₆ | mdpi.com |

| 2-Amino-5-(4-t-butylphenyl)-1,3,4-thiadiazole | 156.3 | 168.1 | DMSO-d₆ | mdpi.com |

| N-(5-(styryl)-1,3,4-thiadiazol-2-yl)-4-nitroaniline derivative | 163.5 | 158.4 | DMSO-d₆ | rsc.org |

Investigation of Dynamic Processes and Tautomeric Equilibria in Solution

Certain 1,3,4-thiadiazole derivatives can exist as a mixture of tautomers in solution, a phenomenon that can be readily studied by NMR. nih.gov Tautomers are isomers that differ in the position of a proton and a double bond, and they can interconvert rapidly. A common type of tautomerism in heterocyclic chemistry is keto-enol or thione-thiol tautomerism. nih.govjocpr.com

For example, a 1,3,4-thiadiazole derivative containing a 3-mercaptobutan-2-one moiety was shown to exist in a keto-enol equilibrium in solution. nih.govmdpi.com The presence of both tautomers was confirmed by ¹³C NMR spectroscopy, which showed distinct signals for the ketonic carbon (at δ ~204.5 ppm) and the enolic carbon (at δ ~155.5 ppm). nih.govmdpi.com

The position of this equilibrium is often highly dependent on the solvent. nih.gov ¹H NMR studies revealed that in polar aprotic solvents like DMSO, the keto form is favored, while in less polar solvents like chloroform, the enol form predominates. nih.govmdpi.com This solvent dependence arises from the differential stabilization of the tautomers through intermolecular interactions, such as hydrogen bonding with the solvent molecules. The presence of multiple isomers or tautomers can also be inferred from the observation of more than one set of signals in the NMR spectrum for a single compound. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation of this compound and its derivatives. These methods provide detailed information regarding the presence of specific functional groups and insights into the molecule's conformational and electronic properties by probing its vibrational modes.

The analysis of the vibrational spectra of this compound derivatives is centered on identifying the characteristic frequencies associated with the nitro group (NO₂) and the heterocyclic 1,3,4-thiadiazole ring. The strong electron-withdrawing nature of the nitro group significantly influences the electronic distribution within the thiadiazole ring, which is reflected in the position and intensity of its characteristic vibrational bands.

Key vibrational bands for nitro-substituted 1,3,4-thiadiazoles are consistently observed in their FT-IR spectra. The most prominent of these are the asymmetric and symmetric stretching vibrations of the NO₂ group. For various 5-(nitroheteroaryl)-1,3,4-thiadiazole derivatives, the asymmetric (ν_as(NO₂)) and symmetric (ν_s(NO₂)) stretching bands appear in the ranges of 1531–1569 cm⁻¹ and 1323–1353 cm⁻¹, respectively tandfonline.com. These strong absorptions are highly characteristic and serve as reliable markers for the presence of the nitro functionality.

The vibrations of the 1,3,4-thiadiazole ring itself provide further structural confirmation. The C=N stretching vibration is typically observed in the region of 1597-1649 cm⁻¹ dergipark.org.trchemmethod.com. The stretching of the C-S bonds within the ring, often coupled with other ring vibrations, can be identified by bands appearing around 698-710 cm⁻¹ and higher frequencies dergipark.org.trjmchemsci.com. Additionally, N-N stretching vibrations within the thiadiazole ring have been reported to occur near 1015-1045 cm⁻¹ jetir.org.

The table below summarizes the characteristic FT-IR absorption frequencies observed for key functional groups in this compound and related derivatives.

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Asymmetric Stretching | -NO₂ | 1531 - 1569 | tandfonline.com |

| Symmetric Stretching | -NO₂ | 1323 - 1353 | tandfonline.com |

| Stretching | C=N (ring) | 1597 - 1649 | dergipark.org.trchemmethod.com |

| Stretching | N-N (ring) | 1015 - 1045 | jetir.org |

| Stretching | C-S-C (ring) | ~700 | dergipark.org.tr |

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, offers complementary information. While FT-IR is particularly sensitive to polar functional groups like NO₂, Raman spectroscopy is highly effective for analyzing symmetric, non-polar bonds and skeletal vibrations of heterocyclic rings. Although detailed Raman spectra for this compound are not extensively documented in the literature, the technique is valuable for confirming the vibrations of the C-S-C and C=N bonds within the thiadiazole core, often providing sharper signals for these groups than FT-IR.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the structural analysis of this compound, as it provides definitive confirmation of its molecular mass and offers critical insights into its structural integrity through the analysis of fragmentation patterns wikipedia.org. The molecular formula for this compound is C₂HN₃O₂S, corresponding to a monoisotopic mass of approximately 146.97 g/mol . In typical mass spectrometric analyses, such as those using electrospray ionization (ESI), the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 148.

The fragmentation of the molecular ion upon collision-induced dissociation (CID) reveals the stability of different parts of the molecule and helps to confirm the connectivity of atoms. For aromatic and heteroaromatic nitro compounds, fragmentation is often initiated by processes involving the nitro group nih.govmiamioh.edu. A primary and highly characteristic fragmentation pathway for this compound is the loss of the nitro group (NO₂) as a radical, leading to a fragment ion at m/z 101. Another common pathway involves the loss of nitric oxide (NO), resulting in a fragment at m/z 117 nih.gov.

Subsequent fragmentation can involve the cleavage of the thiadiazole ring itself. Heterocyclic systems like thiadiazoles can undergo complex ring-opening and rearrangement reactions. For instance, 1,2,3-thiadiazoles are known to lose molecular nitrogen (N₂) upon fragmentation nih.gov; a similar loss from the 1,3,4-isomer could be a possible, though less direct, pathway. The fragmentation of the remaining C₂HNS⁺ or related ions would lead to smaller fragments corresponding to the loss of entities such as hydrogen cyanide (HCN), sulfur, or thioformyl (B1219250) radicals.

A proposed fragmentation pathway for this compound is summarized in the interactive table below.

| m/z (Proposed) | Ion Formula | Description of Loss from Parent Ion [M+H]⁺ |

|---|---|---|

| 148 | [C₂H₂N₃O₂S]⁺ | Protonated Molecular Ion |

| 118 | [C₂H₂N₂OS]⁺ | Loss of NO |

| 102 | [C₂H₂N₃S]⁺ | Loss of O₂ |

| 101 | [C₂HN₂S]⁺ | Loss of HNO₂ |

| 86 | [C₂H₂NS]⁺ | Loss of N₂O₂ |

The precise fragmentation pattern can be confirmed using high-resolution mass spectrometry (HRMS), which allows for the determination of the elemental composition of each fragment ion, thereby validating the proposed fragmentation pathways and providing unequivocal structural confirmation of the this compound molecule.

Advanced Applications of 1,3,4 Thiadiazole Systems in Research Non Clinical Focus

Contributions to Materials Science and Engineering

The inherent properties of the 1,3,4-thiadiazole (B1197879) nucleus, such as its aromaticity, thermal stability, and electron-accepting nature, make it a valuable component in the design of novel materials with specialized functions.

Optoelectronic and Electrical Applications

Derivatives of 1,3,4-thiadiazole have been investigated for their potential in optoelectronic devices. Their distinct electronic and photophysical properties are central to these applications. The electron-deficient nature of the thiadiazole ring makes it a useful building block in the construction of materials for n-type organic thin-film transistors.

Research has demonstrated that incorporating the 1,3,4-thiadiazole unit into conjugated polymer chains can enhance stability toward n-doping compared to homopolymers. Furthermore, these derivatives are explored as components in dye-sensitized solar cells (DSSCs). By functioning as an electron acceptor within dye molecules, the 1,3,4-thiadiazole core helps to augment the optical and electronic attributes required to improve the efficiency of these solar cells. The tunable electrical properties of substituted thiadiazoles, particularly with halogenated or nitro groups, allow for the optimization of interactions within electronic systems.

Integration as Functional Nanofillers in Polymeric Systems (e.g., Starch Biopolymer Films)

The development of biodegradable materials has led to research into enhancing the functional properties of biopolymers. One area of focus is the integration of specialized nanofillers into starch-based films. A notable example is the use of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (B1295160) (NTA) powder as a functional nanofiller. consensus.appconsensus.appnih.gov

The incorporation of NTA into starch biopolymer films has been shown to enhance the material's photophysical features, specifically inducing dual-fluorescent properties, without significantly altering the surface characteristics of the film. consensus.appnih.gov The development of such nanocomposite films, where nanofillers provide active functions like fluorescence, expands the potential applications for these eco-friendly materials beyond simple packaging. nih.gov Studies on these films utilize atomic force microscopy (AFM) and Fourier-transform infrared spectroscopy (FTIR) to examine their physical properties and the interactions between the nanofiller and the starch matrix. nih.gov

| Property | Observation | Source |

|---|---|---|

| Fluorescence | Exhibits dual-fluorescent properties. | consensus.appconsensus.app |

| Surface Properties | No significant alteration compared to pure starch films. | consensus.app |

| Analysis Methods | Characterized using AFM, FTIR, UV-Vis, and fluorescence spectroscopy. | nih.gov |

Roles in Agrochemical Chemistry and Environmental Research

The 1,3,4-thiadiazole scaffold is a key component in the synthesis of various biologically active compounds used in agriculture. researchgate.net Additionally, its ability to interact with metal surfaces has prompted research into its use for environmental protection, particularly in preventing corrosion.

Development of Pesticidal and Fungicidal Agents

Derivatives of 1,3,4-thiadiazole are known to exhibit a broad range of pesticidal activities, including fungicidal, insecticidal, and herbicidal properties. mdpi.comresearchgate.net The presence of specific substituents on the thiadiazole ring is crucial for its biological activity.

Notably, nitro-substituted 1,3,4-thiadiazoles have been identified as potent antifungal agents. Research has shown that 5-Nitro-1,3,4-thiadiazole is effective against the fungus Aspergillus flavus. Further studies into 5-Nitro-1,3,4-thiadiazole-2-carboxaldehyde derivatives have confirmed the antimicrobial potential of this class of compounds. Beyond fungicidal action, certain trifluoromethyl-substituted 1,3,4-thiadiazoles have been patented for their significant fungicidal and insecticidal capabilities.

| Compound Class | Activity Type | Target/Observation | Source |

|---|---|---|---|

| 5-Nitro-1,3,4-thiadiazole | Antifungal | Active against Aspergillus flavus. | |

| 5-Nitro-1,3,4-thiadiazole-2-carboxaldehyde derivatives | Antimicrobial | General antimicrobial properties. | |

| 2-Substituted-5-trifluoromethyl-1,3,4-thiadiazoles | Fungicidal, Insecticidal | Broad-spectrum pest control. | |

| General 1,3,4-thiadiazole derivatives | Herbicidal | Effective against unwanted plants. |

Research on Corrosion Inhibition Mechanisms

Thiadiazole derivatives have gained prominence as effective corrosion inhibitors for various metals, including copper and mild or C-steel, particularly in acidic environments. researchgate.netmdpi.comas-proceeding.comnih.gov Their efficacy is attributed to their molecular structure, which contains sulfur and nitrogen heteroatoms with high electron density.

The primary mechanism of corrosion inhibition involves the adsorption of the thiadiazole molecules onto the metal surface. researchgate.net This process occurs through the transfer of electrons from the lone pairs of the heteroatoms and the π-electrons of the heterocyclic ring to the vacant d-orbitals of the metal, forming a coordinate bond. as-proceeding.com This adsorption creates a stable, compact protective film that isolates the metal from the corrosive medium. as-proceeding.comosti.gov

Studies have shown that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netnih.gov Research on 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole demonstrated its ability to inhibit mild steel corrosion in a sulfuric acid medium. nih.gov The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer film. researchgate.netnih.gov

Mechanistic Studies of Interactions with Biomolecules and Biochemical Pathways

The 1,3,4-thiadiazole ring is a recognized pharmacophore and a subject of extensive research to understand its interactions with biological systems at a molecular level. Due to its mesoionic nature, the 1,3,4-thiadiazole ring system can readily cross cellular membranes, allowing it to interact with intracellular biological targets such as proteins and nucleic acids.

A key aspect of its biological interaction is its role as a bioisostere of the pyrimidine (B1678525) ring, which is a core structure in nucleic bases. This structural similarity may allow certain 1,3,4-thiadiazole derivatives to interfere with DNA replication processes. Experimental studies have investigated the direct interaction of these molecules with calf thymus DNA (CT-DNA), providing insight into the binding mechanisms.

Furthermore, molecular docking studies have been employed to model the interactions between 1,3,4-thiadiazole derivatives and the active sites of various enzymes. These computational models help to elucidate the structural basis for the observed inhibitory activities against specific protein targets.

DNA Binding Interactions (Absorption and Fluorescence Spectroscopy)

The interaction of small molecules with deoxyribonucleic acid (DNA) is fundamental to understanding mechanisms of drug action and for the development of genetic probes. Derivatives of the 1,3,4-thiadiazole scaffold have been investigated for their DNA binding capabilities using various spectroscopic techniques.

Absorption (UV-Visible) spectroscopy is a primary tool for detecting interactions between DNA and thiadiazole derivatives. The binding of a compound to the DNA double helix typically results in hypochromism (a decrease in absorbance intensity) and a bathochromic shift (redshift, a shift to a longer wavelength) in the compound's absorption spectrum. nih.gov These changes are indicative of the close proximity of the molecule's chromophore to the DNA base pairs, often suggesting an intercalative or groove-binding mode of interaction. researchgate.netresearchgate.net

Fluorescence spectroscopy offers a more sensitive method to study these binding events. Many 1,3,4-thiadiazole derivatives exhibit intrinsic fluorescence, which can be quenched or enhanced upon binding to DNA. For instance, studies on fatty acid derivatives of 5-(heptadecyl)-2-amino-1,3,4-thiadiazole have used fluorescence, in conjunction with UV-Vis, circular dichroism, and thermal denaturation studies, to confirm that these planar molecules are capable of binding within the minor groove of DNA. nih.gov The quenching of fluorescence can occur through various mechanisms, including electron transfer between the excited molecule and DNA bases, providing insight into the electronic environment of the binding site.

DNA Cleavage Studies and Proposed Mechanisms

Certain 2-nitro-1,3,4-thiadiazole derivatives can induce DNA strand scission, a property of significant interest for developing synthetic nucleases for research applications. The mechanism of cleavage is often dependent on the activation of the nitro group, which can be triggered by light (photocleavage) or enzymatic reduction.

Photo-induced DNA cleavage involves the excitation of the nitroaromatic compound with UV light. gsu.edu Upon irradiation, particularly with UV-A light, some nitroaryl compounds can generate reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) radicals, which then attack the phosphodiester backbone or sugar moieties of DNA, leading to strand breaks. nih.gov However, the nitro group itself can have a complex role; in some molecular contexts, nitroaryl derivatives have shown lower photocleavage activity compared to their non-nitro counterparts, though they may still induce moderate cleavage at sufficient concentrations. mdpi.com

A key proposed mechanism for DNA damage by nitro-heterocyclic compounds involves bioreductive activation. nih.gov This process is particularly relevant in hypoxic environments or in organisms possessing specific nitroreductase enzymes. The nitro group undergoes a one-electron reduction to form a nitro radical anion. This radical can then participate in a redox cycle with molecular oxygen to generate superoxide radicals. Under further reduction, it can form highly reactive species like hydroxylamine (B1172632) and nitrenium ions, which are capable of directly alkylating or oxidizing DNA bases, ultimately causing cleavage. nih.gov This mechanism is central to the antiprotozoal activity of many nitro-compounds.

Biochemical Enzyme Inhibition Mechanisms (e.g., Urease, Cholinesterases, Kinases)

The 1,3,4-thiadiazole scaffold is a versatile framework for the design of potent and selective enzyme inhibitors, a critical application in chemical biology for probing enzyme function.

Urease Inhibition: Urease, a nickel-containing enzyme that hydrolyzes urea, is a target in studies related to agriculture and pathogens like Helicobacter pylori. Thiadiazole derivatives have been explored as urease inhibitors. The mechanism often involves the coordination of heteroatoms (nitrogen and sulfur) from the thiadiazole ring to the nickel ions in the enzyme's active site. nih.gov This interaction blocks the substrate from accessing the catalytic center. For example, some metal complexes of thiadiazole-based Schiff bases act as non-competitive inhibitors, binding to a site distinct from the active site but inducing a conformational change that reduces enzymatic activity. nih.gov

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in cholinergic neurotransmission and are targets in neurodegenerative disease research. Numerous 1,3,4-thiadiazole derivatives have been synthesized and shown to be potent inhibitors of these enzymes, with some exhibiting IC50 values in the nanomolar range. nih.govtbzmed.ac.ir Kinetic studies have revealed that many of these compounds act as mixed-type inhibitors, meaning they can bind to both the free enzyme and the enzyme-substrate complex. nih.govtandfonline.com This dual binding mode often leads to highly effective inhibition.

| Compound Series | Lead Compound | AChE IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| (1,3,4-thiadiazol-2-yl)benzene-1,3-diol based | Compound 9 | 0.053 | Mixed-type | tandfonline.com |

| Drug-1,3,4-thiadiazole hybrid | Compound 3b | 0.0181 | Mixed-type | nih.gov |

| Benzamide bearing 1,3,4-thiadiazole | Compound 7e | 0.00182 | Not Specified | tbzmed.ac.ir |

Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways, and their inhibitors are invaluable tools for dissecting these processes. The 1,3,4-thiadiazole scaffold has been used to design kinase inhibitors. Molecular docking studies have supported the development of these compounds by predicting their binding modes within the ATP-binding pocket of kinases, such as Kinase ThiM from Klebsiella pneumoniae. researchgate.netrsc.org

Investigations into Redox System Imbalances at a Cellular Level (e.g., ROS generation in protozoa)

The nitro group of this compound is a key feature for investigating and inducing redox imbalances in cellular systems, particularly in certain protozoan parasites. Organisms like Trypanosoma brucei, the causative agent of sleeping sickness, possess type I nitroreductase (NTR) enzymes that are absent in their mammalian hosts. nih.gov

These enzymes bioactivate nitro-heterocyclic compounds. The process involves the enzymatic reduction of the nitro group, which, in the presence of oxygen, can lead to the futile cycling of the drug and the generation of significant oxidative stress through the production of reactive oxygen species (ROS), such as superoxide anions. mdpi.com In the low-oxygen environment within the parasite, further reduction can lead to the formation of cytotoxic metabolites, including hydroxylamines, which damage cellular macromolecules like DNA, proteins, and lipids. mdpi.com This selective activation makes 2-(nitroaryl)-1,3,4-thiadiazole derivatives potent and specific agents for studying redox biology and therapeutic vulnerabilities in these pathogens. nih.gov For example, the trypanocidal activity of some nitro-containing compounds is directly dependent on the presence and activity level of the parasite's type I nitroreductase. nih.gov

Design and Synthesis of Chemical Probes for Biological Research

The unique properties of the this compound core make it a valuable platform for the rational design and synthesis of chemical probes to explore biological systems.

Structure-Reactivity/Property Relationship (SAR) Studies for Rational Design

Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and physicochemical properties of chemical probes. For this compound derivatives, SAR studies have provided key insights for rational design.

For instance, in the development of antiprotozoal agents, modifications at the 5-position of the thiadiazole ring have been shown to significantly impact trypanocidal activity. Studies on a series of 2-(5-nitroimidazolyl)-1,3,4-thiadiazole derivatives revealed that substituting the piperazine (B1678402) ring at the 5-position resulted in potent activity. nih.gov Further modification of the piperazine's terminal nitrogen with methyl, phenyl, or benzoyl groups maintained this high activity, indicating a degree of tolerance for steric bulk at this position. nih.gov

In the context of AChE inhibitors, SAR analysis has shown that the nature and position of substituents on a phenyl ring attached to the thiadiazole core are critical. For example, the presence of an electron-withdrawing fluorine atom at the meta-position of a terminal phenyl ring was found to produce the most active compound in one series of inhibitors. tbzmed.ac.ir These SAR insights guide the synthesis of next-generation probes with enhanced and fine-tuned biological activities.

Scaffold Utility for Development of Chemical Biology Tools

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The 1,3,4-thiadiazole ring is widely considered such a scaffold due to its combination of properties:

Aromaticity and Stability: The ring is aromatic, providing conformational rigidity and metabolic stability. mdpi.com

Hydrogen Bonding Capacity: The nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets.

Synthetic Tractability: The scaffold is readily synthesized and derivatized at the 2- and 5-positions, allowing for the systematic exploration of chemical space. mdpi.comnih.gov

These features make the 1,3,4-thiadiazole scaffold, including its 2-nitro derivatives, an excellent starting point for creating chemical biology tools. For example, researchers have exploited the 2-amino-1,3,4-thiadiazole (B1665364) scaffold to develop inhibitors of Trypanosoma brucei Pteridine Reductase (PTR1). scispace.comfigshare.com By using a structure-based design approach, new mid-micromolar inhibitors of TbPTR1 were developed. These compounds serve as valuable tools to study the folate pathway in trypanosomes and to investigate potential synergistic drug combinations. scispace.com The versatility of the scaffold allows it to be conjugated with other molecules, such as fluorescent dyes or affinity tags, to create probes for imaging, target identification, and mechanistic studies.

Future Research Trajectories and Emerging Paradigms for 2 Nitro 1,3,4 Thiadiazole

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives is undergoing a paradigm shift towards more sustainable and environmentally benign methods. nih.govnih.gov Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. nih.gov In contrast, "green chemistry" approaches are gaining prominence, utilizing techniques such as microwave irradiation and ultrasonication to accelerate reactions, improve yields, and reduce waste. nih.govijraset.com These methods are not only more environmentally friendly but also offer economic advantages through reduced reaction times and energy consumption. ijraset.com

A particularly relevant and innovative approach is the direct coupling of primary nitroalkanes with acyl hydrazines using elemental sulfur. nih.gov This method provides a direct route to multi-functionalized 1,3,4-thiadiazoles and is notable for its operational simplicity, broad substrate scope, and tolerance of various functional groups. nih.gov Such a methodology could be adapted for the specific and efficient synthesis of 2-nitro-1,3,4-thiadiazole, offering a more sustainable alternative to traditional nitration and cyclization reactions.

Future research in this area will likely focus on the development of one-pot syntheses that minimize intermediate isolation steps, further reducing solvent use and waste generation. mdpi.com The use of reusable catalysts, such as heterogeneous "green" catalysts, is another promising avenue for creating more sustainable synthetic protocols for this compound and its derivatives. nih.gov

Table 1: Comparison of Conventional and Green Synthetic Methods for 1,3,4-Thiadiazoles

| Feature | Conventional Methods | Green Methods |

|---|---|---|

| Reaction Time | Often lengthy | Significantly reduced |

| Energy Consumption | High | Lower |

| Solvent Use | Often requires harsh or toxic solvents | Minimal or uses benign solvents |

| Reagents | May use hazardous reagents | Employs safer, more sustainable reagents |

| Waste Generation | Higher | Lower |

| Yields | Variable | Often improved |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of medicinal chemistry and materials science. researchgate.net These computational tools can be employed to design novel this compound derivatives with tailored properties and to predict their biological activities or material characteristics. researchgate.netnih.gov By analyzing large datasets of known compounds and their properties, ML algorithms can identify structure-activity relationships (SAR) and guide the synthesis of new molecules with enhanced efficacy. mdpi.com

Computational docking studies, for instance, can predict how a this compound derivative might bind to a specific biological target, such as an enzyme or receptor. nih.govrsc.org This in silico screening allows researchers to prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources. nih.gov Furthermore, AI can be used to predict various physicochemical properties, such as solubility, stability, and toxicity, which are crucial for the development of new drugs and materials.

Exploration of Supramolecular Assemblies and Self-Healing Materials

The ability of molecules to self-assemble into well-defined supramolecular structures is a rapidly growing area of research. The 1,3,4-thiadiazole ring, with its nitrogen and sulfur heteroatoms, has the potential to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking. nih.gov These interactions can drive the formation of complex architectures like ribbons, sheets, and three-dimensional networks. nih.gov The introduction of a nitro group can further influence these interactions through its strong electron-withdrawing nature and potential for hydrogen bonding.

The exploration of supramolecular assemblies of this compound could lead to the development of novel materials with interesting optical, electronic, or catalytic properties. For example, the ordered arrangement of molecules in a crystal lattice can give rise to unique photophysical phenomena.

Furthermore, the principles of dynamic covalent chemistry and reversible non-covalent interactions that govern supramolecular assembly are also at the heart of self-healing materials. These materials have the ability to repair damage autonomously, extending their lifespan and improving their reliability. While the direct incorporation of this compound into self-healing polymers has not been extensively reported, its reactive sites could potentially be used to form reversible bonds within a polymer network. Future research could explore the use of thiadiazole derivatives as cross-linkers or functional pendants in the design of novel self-healing systems.

Expansion into Catalysis and Reaction Methodology Development

While the catalytic applications of this compound itself are not yet well-established, the thiadiazole core is a valuable synthon in the development of new reaction methodologies. nih.govchemmethod.com The functional groups on the thiadiazole ring can be readily modified, making it a versatile building block for the synthesis of more complex molecules. researchgate.netresearchgate.net

The development of novel synthetic methods that utilize this compound as a starting material or intermediate is a promising area for future research. For example, the nitro group can be reduced to an amino group, which can then be further functionalized. nih.govnih.gov The thiadiazole ring itself can also participate in various chemical transformations. researchgate.net

Moreover, the nitrogen and sulfur atoms in the 1,3,4-thiadiazole ring can act as ligands, coordinating to metal centers to form metal complexes. granthaalayahpublication.org These complexes could exhibit interesting catalytic activities, opening up another avenue for the application of this compound derivatives in catalysis. The exploration of these possibilities could lead to the discovery of new and efficient catalytic systems for a variety of organic transformations.

Advanced Spectroscopic Techniques for In Situ and Time-Resolved Studies

The characterization of this compound and its derivatives has traditionally relied on standard spectroscopic techniques such as NMR, IR, and mass spectrometry. rsc.orgmdpi.com While these methods provide valuable information about the structure and composition of these compounds, advanced spectroscopic techniques can offer deeper insights into their dynamic behavior and reaction mechanisms.

In situ spectroscopic techniques, such as time-resolved NMR and IR spectroscopy, allow for the real-time monitoring of chemical reactions. This can provide valuable information about reaction intermediates, kinetics, and mechanisms. The application of these techniques to the synthesis and reactions of this compound could lead to a better understanding of its chemical reactivity and help in the optimization of reaction conditions.

Time-resolved fluorescence spectroscopy is another powerful tool for studying the excited-state properties of molecules. By measuring the fluorescence lifetime and anisotropy, it is possible to probe the dynamics of processes such as energy transfer, charge transfer, and conformational changes that occur on the pico- and nanosecond timescales. Such studies on this compound derivatives could be valuable in the design of new materials for applications in optoelectronics and sensing.

Table 2: Spectroscopic Data for a Representative 2-Amino-5-aryl-1,3,4-thiadiazole Derivative

| Spectroscopic Technique | Observed Signals (Exemplary) |

|---|---|

| ¹H-NMR (DMSO-d₆) | δ 7.35 (s, 2H, NH₂), 7.48 (d, 2H, Ar-H), 7.67 (d, 2H, Ar-H) mdpi.com |

| ¹³C-NMR (DMSO-d₆) | δ 125.8, 126.0, 128.3, 152.2, 156.3, 168.1 mdpi.com |

| IR (ATR) | ν: 3311, 1636, 1507 cm⁻¹ |

| HRMS | Calculated and found values for the molecular ion peak |

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirms substitution patterns and regiochemistry.

- IR spectroscopy : Identifies nitro-group asymmetric stretching (~1520 cm⁻¹).

- Mass spectrometry (EI-MS) : Validates molecular ions and fragmentation pathways.

- X-ray crystallography : Resolves nitro-group orientation relative to the thiadiazole ring .

How do structural modifications at the 5-position of this compound affect its antimicrobial efficacy, and what contradictions exist between in vitro and in vivo data?

Advanced

Electron-donating groups (e.g., methyl at C5) enhance membrane permeability (in vitro MIC ≤8 μg/mL against Gram-negative bacteria). However, in vivo murine models show reduced efficacy due to rapid hepatic metabolism of nitro groups. This discrepancy underscores the need for prodrug strategies or cytochrome P450 inhibitors .

What safety protocols are mandatory when handling this compound in laboratory settings?

Q. Basic

- PPE : Nitrile gloves, sealed goggles, and fume hoods (H313/H333 codes).

- Waste management : Neutralize with 10% sodium bicarbonate before disposal.

- Reaction scale : Limit to <5g to mitigate explosive decomposition risks .

What computational approaches best predict the electronic properties of this compound for optoelectronic applications?

Advanced

Time-dependent DFT (TD-DFT) with B3LYP/6-311++G** basis set simulates UV-Vis absorption spectra, showing nitro-induced bathochromic shifts. HOMO-LUMO gap analysis (~4.2 eV) correlates with fluorescence quenching in thiadiazole-based dyes .

How does the nitro group influence the acidity/basicity of 1,3,4-thiadiazole derivatives?

Basic

The nitro group increases ring acidity (pKa ~3.8 for thiadiazole proton vs. ~6.3 for amino analogs). Potentiometric titration enables selective deprotonation at C5 for functionalization .

What strategies resolve contradictory reports on the anticancer activity of this compound derivatives across cell lines?

Advanced

Meta-analysis of IC₅₀ data reveals cell-type-specific Src kinase inhibition (e.g., 2.1 μM in HeLa vs. >50 μM in MCF-7). Co-crystallization studies identify steric hindrance from bulky C5 substituents in certain isoforms. Combinatorial QSAR models incorporating Hammett σ constants improve activity prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.